molecular formula C13H17NOS2 B14187682 2-Hydroxy-1-phenylethyl pyrrolidine-1-carbodithioate CAS No. 922164-98-5

2-Hydroxy-1-phenylethyl pyrrolidine-1-carbodithioate

Cat. No.: B14187682
CAS No.: 922164-98-5
M. Wt: 267.4 g/mol
InChI Key: NCIZQBLAKCHBBC-UHFFFAOYSA-N
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Description

2-Hydroxy-1-phenylethyl pyrrolidine-1-carbodithioate is a chemical compound that features a pyrrolidine ring, a phenylethyl group, and a carbodithioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-1-phenylethyl pyrrolidine-1-carbodithioate typically involves the reaction of 2-hydroxy-1-phenylethanol with pyrrolidine-1-carbodithioic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality and yield. Industrial production may also involve additional purification steps to remove any impurities and to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-1-phenylethyl pyrrolidine-1-carbodithioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbodithioate moiety to thiol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring or the phenylethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced derivatives.

Scientific Research Applications

2-Hydroxy-1-phenylethyl pyrrolidine-1-carbodithioate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-1-phenylethyl pyrrolidine-1-carbodithioate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

2-Hydroxy-1-phenylethyl pyrrolidine-1-carbodithioate can be compared with other similar compounds, such as:

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and may have similar biological activities.

    Carbodithioate compounds: These compounds contain the carbodithioate moiety and may exhibit similar chemical reactivity.

    Phenylethyl derivatives: These compounds feature the phenylethyl group and may have comparable properties.

The uniqueness of this compound lies in its combination of these structural elements, which imparts distinct chemical and biological properties.

Properties

CAS No.

922164-98-5

Molecular Formula

C13H17NOS2

Molecular Weight

267.4 g/mol

IUPAC Name

(2-hydroxy-1-phenylethyl) pyrrolidine-1-carbodithioate

InChI

InChI=1S/C13H17NOS2/c15-10-12(11-6-2-1-3-7-11)17-13(16)14-8-4-5-9-14/h1-3,6-7,12,15H,4-5,8-10H2

InChI Key

NCIZQBLAKCHBBC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=S)SC(CO)C2=CC=CC=C2

Origin of Product

United States

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